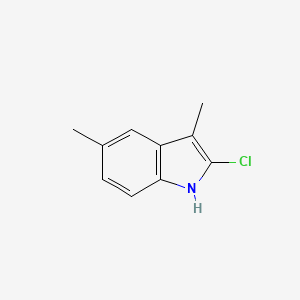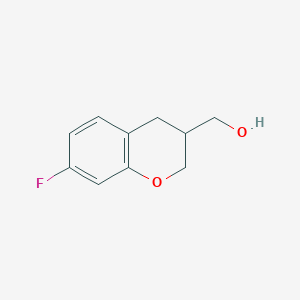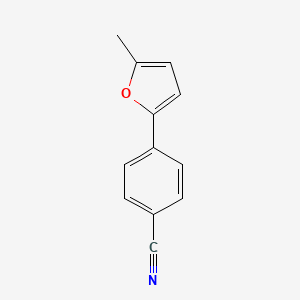
6-Chloro-2,3-dimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-2,3-二甲基-1H-吲哚是一种属于吲哚家族的化合物。吲哚是重要的杂环体系,存在于许多天然产物和药物中。该化合物在吲哚环的第 6 位具有一个氯取代基,在第 2 位和第 3 位具有两个甲基。 吲哚衍生物以其多样的生物活性而闻名,并在药物化学领域得到了广泛研究 .
准备方法
合成路线和反应条件
6-氯-2,3-二甲基-1H-吲哚可以通过多种合成路线合成。一种常见的方法是费歇尔吲哚合成,其中苯肼衍生物在酸性条件下与酮反应形成吲哚环。对于 6-氯-2,3-二甲基-1H-吲哚,起始原料将包括 6-氯苯肼和 2,3-二甲基环己酮。 该反应通常需要强酸如甲磺酸,并在回流条件下进行 .
工业生产方法
6-氯-2,3-二甲基-1H-吲哚的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常使用连续流反应器和自动化系统以确保生产的一致性。溶剂、催化剂和反应条件的选择将针对最大化效率和最小化废物进行调整。
化学反应分析
反应类型
6-氯-2,3-二甲基-1H-吲哚会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以去除氯取代基或将吲哚环还原形成吲哚啉。
取代: 氯基团可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或氢气与钯催化剂等还原剂。
取代: 亲核取代反应通常使用氢化钠或叔丁醇钾等试剂在极性非质子溶剂中进行。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以生成醌,而取代反应可以生成各种取代的吲哚。
科学研究应用
6-氯-2,3-二甲基-1H-吲哚在科学研究中具有多种应用:
化学: 它用作合成更复杂吲哚衍生物的构建块。
生物学: 吲哚衍生物因其在细胞信号传导中的作用以及作为潜在治疗剂而受到研究。
医学: 该化合物因其潜在的抗癌、抗菌和抗炎特性而被研究。
工业: 它用于开发染料、颜料和其他工业化学品。
作用机制
6-氯-2,3-二甲基-1H-吲哚的作用机制涉及它与各种分子靶标的相互作用。在生物系统中,吲哚衍生物可以与受体和酶结合,调节其活性。氯和甲基取代基可能会影响化合物的结合亲和力和特异性,从而影响其生物活性。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2,3-二甲基-1H-吲哚: 缺少氯取代基,这可能会影响其反应性和生物活性。
6-溴-2,3-二甲基-1H-吲哚: 结构相似,但用溴取代基代替氯,这会影响其化学性质。
6-氯-1H-吲哚: 缺少甲基,影响其空间和电子性质。
独特性
6-氯-2,3-二甲基-1H-吲哚因氯和甲基取代基的特定组合而具有独特性,这赋予了其独特的化学和生物学性质。这种组合可以增强其在某些化学反应中的反应性和作为治疗剂的潜力。
属性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
6-chloro-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3 |
InChI 键 |
DZWIXLXYIMOEPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=CC(=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)












